5-Bromo-3-methyl-2-nitrothiophene
Description
5-Bromo-3-methyl-2-nitrothiophene is a heterocyclic compound featuring a thiophene ring substituted with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at positions 5, 3, and 2, respectively. Thiophene derivatives are widely studied for their electronic properties, making them valuable in organic semiconductors, photovoltaic materials, and as intermediates in pharmaceutical synthesis . The methyl group provides steric bulk and modest electron-donating effects, balancing the electronic profile of the molecule.
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitrothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(6)10-5(3)7(8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDIMXESDSJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on structural and functional similarities:
Electronic and Reactivity Comparisons
- 5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-methyl-3-nitropyridine: The thiophene core is electron-rich due to sulfur’s lone pairs, while pyridine is electron-deficient due to the nitrogen atom. This difference significantly impacts reactivity: thiophene derivatives are more prone to electrophilic substitution, whereas pyridine derivatives favor nucleophilic attacks .
- 5-Bromo-3-methyl-2-nitrothiophene vs. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone: The hydroxyl and ketone groups in the acetophenone derivative enhance solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding and dipole interactions. The acetophenone’s ketone group enables condensation reactions (e.g., forming hydrazones), while the thiophene’s bromo group is more reactive in Suzuki-Miyaura couplings.
5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-chlorobenzoic acid :
- The carboxylic acid group in the benzoic acid derivative introduces strong acidity (pKa ~2-3), making it soluble in basic aqueous solutions. The thiophene derivative lacks ionizable groups, limiting its solubility to organic solvents .
- Chlorine in the benzoic acid derivative is a better leaving group than bromo in SNAr reactions, but bromo’s larger size may facilitate radical reactions.
5-Bromo-3-methyl-2-nitrothiophene vs. 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide :
- The benzamide’s fluorine atom increases metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications. The thiophene derivative’s nitro group may confer redox activity, useful in electrochemical applications .
- The methoxy group in the benzamide enhances π-π stacking interactions, whereas the thiophene’s sulfur atom improves charge transport in conductive polymers.
Notes
- The nitro group’s positional effects (e.g., ortho vs.
- Safety and handling data for the thiophene derivative are unavailable, but bromo and nitro groups typically require precautions against toxicity and explosivity, respectively.
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